N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a heterocyclic compound featuring a pyrido-thiadiazine dioxide core substituted with a p-tolyl group and an acetamide-linked 2,5-difluorophenyl moiety. Its structural complexity arises from the fused pyridine-thiadiazine ring system, which is further modified by sulfone (dioxido) and aromatic substituents.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-14-4-7-16(8-5-14)27-13-26(31(29,30)19-3-2-10-24-21(19)27)12-20(28)25-18-11-15(22)6-9-17(18)23/h2-11H,12-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRLLXZCNVFDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a synthetic compound with potential biological applications. Its structure features a pyrido-thiadiazine core that has been associated with various pharmacological activities, particularly in the realm of anticancer research. This article compiles and analyzes the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 444.5 g/mol. Its structural complexity includes a difluorophenyl moiety and a dioxido group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H18F2N4O3S |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 1251678-91-7 |
Anticancer Activity
Research indicates that derivatives of the pyrido-thiadiazine class exhibit notable anticancer properties. This compound has shown activity against several human cancer cell lines:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 9 to 97 µM across different cell lines, indicating moderate to potent anticancer activity.
For instance:
- HCT-116 : IC50 = 9–42 µM
- MCF-7 : IC50 = 25–83 µM
- HeLa : IC50 = 25–97 µM
These results suggest that the presence of specific substituents on the phenyl ring enhances the compound's efficacy against cancer cells .
The mechanism underlying the anticancer activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in cellular proliferation and survival pathways. The fluorine atoms in the aromatic ring may enhance binding affinity to these targets due to their electronegative nature .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Anticancer Activity :
-
Pharmacological Evaluation :
- A pharmacological evaluation indicated that compounds containing thiadiazine cores exhibited not only anticancer properties but also potential antibacterial and anti-inflammatory activities. This broad spectrum of activity suggests that this compound could be a candidate for further drug development .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide as an anticancer agent. Its structural similarity to other known anticancer compounds suggests that it may exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound has been evaluated for its activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Preliminary results indicate that it may induce apoptosis in these cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
G Protein-Coupled Receptor Modulation
This compound has also been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs), which are critical targets in the treatment of various central nervous system disorders.
Case Studies
Research indicates that compounds with similar structures have shown promise in modulating GPCR activity, which could lead to novel treatments for conditions such as anxiety and depression.
Antimicrobial Activity
There is emerging evidence suggesting that this compound may possess antimicrobial properties. Studies have indicated that certain derivatives related to thiadiazine compounds exhibit antibacterial activity against a range of pathogens.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other nitrogen-containing heterocycles, particularly those derived from tetrazole, thiadiazole, and triazoline systems. Below is a detailed comparison based on synthesis, substituent effects, and biological activity.
Structural Features and Core Heterocycles
Key Observations :
- The target compound’s pyrido-thiadiazine core distinguishes it from tetrazole-derived analogs (Compounds 5–8), which exhibit simpler monocyclic systems.
- Fluorine substitution in the target compound contrasts with the α-naphthyl groups in Compounds 5–8, which may influence electronic properties and binding interactions.
Key Observations :
- Compounds 5 and 6 demonstrated plant growth-promoting effects , likely due to their thiosemicarbazide and triazoline-thione moieties, which may interact with plant hormone pathways .
- The target compound’s fluorinated aromatic system could enhance bioavailability and target specificity compared to naphthyl-containing analogs, though empirical data is lacking.
Substituent Effects on Physicochemical Properties
- Fluorine vs. Naphthyl : The 2,5-difluorophenyl group in the target compound increases electronegativity and metabolic stability compared to the lipophilic α-naphthyl substituents in Compounds 5–6.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate heterocycle formation but risk decomposition.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acylation steps to minimize side reactions .
- Reaction Time : Monitor via TLC/HPLC to prevent over-reaction, particularly during cyclization steps .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves structurally similar byproducts. Confirm purity via HPLC (>95%) and NMR .
Basic: How is the structural integrity of this compound validated in synthetic batches?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy : Assign peaks for the 2,5-difluorophenyl group (distinct ¹⁹F shifts) and pyrido-thiadiazine core (aromatic proton splitting patterns) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the acetamide and sulfone groups .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., dihydrothiadiazine ring conformation) using single-crystal XRD, as demonstrated for related benzothiadiazines .
Basic: What physicochemical properties are critical for assessing its suitability in biological assays?
Methodological Answer:
Key parameters include:
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) to determine aggregation thresholds. Adjust with co-solvents (e.g., PEG-400) if needed .
- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C). Monitor via HPLC for sulfone group integrity .
- LogP : Determine experimentally (shake-flask method) or via computational tools (e.g., SwissADME) to predict membrane permeability .
Advanced: How can researchers identify the biological targets or pathways modulated by this compound?
Methodological Answer:
Employ a tiered strategy:
- In Silico Docking : Screen against databases (PDB, ChEMBL) focusing on fluorophenyl- and sulfone-binding proteins (e.g., kinases, GPCRs). Use AutoDock Vina with flexible side-chain modeling .
- Biochemical Assays : Prioritize kinase inhibition panels (e.g., Eurofins KinaseProfiler) or fluorescence polarization assays for DNA/protein interactions .
- Transcriptomics : Treat cell lines (e.g., HeLa or HEK293) and perform RNA-seq to identify differentially expressed pathways (e.g., NF-κB or MAPK) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Methodological Answer:
- Core Modifications : Systematically vary substituents:
- Functional Group Isosteres : Substitute the acetamide with sulfonamide or urea to evaluate hydrogen-bonding contributions .
- Pharmacokinetic Profiling : Compare metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) across analogs .
Advanced: How should researchers address contradictions in biological activity data across similar compounds?
Methodological Answer:
- Side-by-Side Assays : Re-test compounds under identical conditions (e.g., cell line, passage number, assay buffer) to eliminate variability .
- Meta-Analysis : Aggregate literature data (e.g., PubChem BioAssay) to identify trends. For example, fluorophenyl-containing analogs often show enhanced kinase inhibition but reduced solubility .
- Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity if off-target effects are suspected .
Advanced: What computational tools are recommended for rational design of derivatives with improved properties?
Methodological Answer:
- Quantum Mechanics (QM) : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents on reactivity .
- Molecular Dynamics (MD) : Simulate binding to dynamic protein targets (e.g., 100 ns simulations in GROMACS) to assess conformational stability .
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to forecast bioavailability, CYP450 interactions, and toxicity liabilities early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
